molecular formula C15H16N2O3S B5258691 ETHYL 2-{3-[4-(METHYLSULFANYL)PHENYL]-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL}ACETATE

ETHYL 2-{3-[4-(METHYLSULFANYL)PHENYL]-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL}ACETATE

Cat. No.: B5258691
M. Wt: 304.4 g/mol
InChI Key: LBYGUXCDLWGLIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ETHYL 2-{3-[4-(METHYLSULFANYL)PHENYL]-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL}ACETATE is a complex organic compound with potential applications in various fields such as medicinal chemistry and materials science. This compound features a pyridazine ring, a phenyl group substituted with a methylsulfanyl group, and an ethyl acetate moiety, making it a versatile molecule for chemical research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-{3-[4-(METHYLSULFANYL)PHENYL]-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL}ACETATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-{3-[4-(METHYLSULFANYL)PHENYL]-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL}ACETATE can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the pyridazine ring can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The ethyl acetate moiety can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Nucleophiles such as amines, alcohols, or thiols

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives

    Reduction: Hydroxyl derivatives

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

ETHYL 2-{3-[4-(METHYLSULFANYL)PHENYL]-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL}ACETATE has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting enzymes or receptors involved in disease pathways.

    Materials Science: The unique structural features of this compound make it suitable for the design of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study biological processes and interactions at the molecular level.

    Industrial Applications: The compound’s reactivity and stability make it useful in various industrial processes, including catalysis and polymer synthesis.

Mechanism of Action

The mechanism of action of ETHYL 2-{3-[4-(METHYLSULFANYL)PHENYL]-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL}ACETATE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the methylsulfanyl group and the pyridazine ring can influence the compound’s binding affinity and specificity, affecting its overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    ETHYL 2-{3-[4-(METHOXY)PHENYL]-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL}ACETATE: Similar structure but with a methoxy group instead of a methylsulfanyl group.

    ETHYL 2-{3-[4-(METHYL)PHENYL]-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL}ACETATE: Similar structure but with a methyl group instead of a methylsulfanyl group.

Uniqueness

ETHYL 2-{3-[4-(METHYLSULFANYL)PHENYL]-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL}ACETATE is unique due to the presence of the methylsulfanyl group, which can impart distinct chemical and biological properties. This functional group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable molecule for research and development.

Properties

IUPAC Name

ethyl 2-[3-(4-methylsulfanylphenyl)-6-oxopyridazin-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3S/c1-3-20-15(19)10-17-14(18)9-8-13(16-17)11-4-6-12(21-2)7-5-11/h4-9H,3,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBYGUXCDLWGLIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C(=O)C=CC(=N1)C2=CC=C(C=C2)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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